N,N'-[(2-fluorophenyl)methanediyl]dibenzamide
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Overview
Description
N,N’-[(2-fluorophenyl)methanediyl]dibenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group attached to a methanediyl bridge, which is further connected to two benzamide groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-fluorophenyl)methanediyl]dibenzamide typically involves the reaction of 2-fluorobenzyl chloride with benzamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of N,N’-[(2-fluorophenyl)methanediyl]dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification process may involve crystallization or other large-scale separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-fluorophenyl)methanediyl]dibenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N’-[(2-fluorophenyl)methanediyl]dibenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)methanesulfonamide
- N-(4-Fluorophenyl)-2-bromobenzamide
- N-(2-Fluorophenyl)-N-methylamine
Uniqueness
N,N’-[(2-fluorophenyl)methanediyl]dibenzamide is unique due to its specific structural features, such as the presence of a methanediyl bridge connecting two benzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17FN2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[benzamido-(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-18-14-8-7-13-17(18)19(23-20(25)15-9-3-1-4-10-15)24-21(26)16-11-5-2-6-12-16/h1-14,19H,(H,23,25)(H,24,26) |
InChI Key |
JRFNSVGDUYQFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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